molecular formula C15H24N2O B3173033 2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine CAS No. 946768-06-5

2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine

Cat. No.: B3173033
CAS No.: 946768-06-5
M. Wt: 248.36 g/mol
InChI Key: KFABZCWDLZSSLT-UHFFFAOYSA-N
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Description

2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine typically involves the reaction of 2-(2-ethoxyphenyl)amine with 2-ethylpiperidine under specific conditions. The reaction may require the use of catalysts such as rhodium (I) complex and pinacol borane to achieve high diastereoselectivity . Another method involves the photochemical cycloaddition of dienes followed by reduction to form the piperidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine involves its interaction with specific molecular targets and pathways. The compound can activate endothelial cells in a pro-inflammatory manner by stimulating the activation of NF-kappa-B and ERK, JNK, and p38 MAP-kinases. It also induces the expression of adhesion molecules such as SELE and VCAM1 . These interactions contribute to its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison: 2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine is unique due to its specific ethyl substitution on the piperidine ring, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacological properties and therapeutic potentials .

Properties

IUPAC Name

2-[2-(2-ethylpiperidin-1-yl)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-13-7-5-6-10-17(13)11-12-18-15-9-4-3-8-14(15)16/h3-4,8-9,13H,2,5-7,10-12,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFABZCWDLZSSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCOC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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